molecular formula C11H19NO3 B2743549 N-Boc-(+/-)-aminohex-5-enal CAS No. 1379812-32-4

N-Boc-(+/-)-aminohex-5-enal

Cat. No.: B2743549
CAS No.: 1379812-32-4
M. Wt: 213.277
InChI Key: QGRRVDYWVKZMFB-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-aminohex-5-enal is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group and an aldehyde functional group The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes

Mechanism of Action

Target of Action

The primary target of N-Boc-(+/-)-aminohex-5-enal is the amine group present in a wide range of biomolecules . This compound is used as a protective group for amines, especially in peptide chemistry .

Mode of Action

This compound, also known as di-tert-butyl pyrocarbonate [(Boc)2O], is used to introduce the tert-butyloxycarbonyl (Boc) group to amines . This reaction is typically conducted under either aqueous or anhydrous conditions, with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The introduction of the Boc group to amines is a fundamental transformation in organic synthesis, particularly in peptide chemistry . The Boc group is resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Pharmacokinetics

The Boc group increases the stability of amines towards a wide range of nucleophilic reagents and alkaline reaction conditions .

Result of Action

The result of the action of this compound is the formation of Boc-protected amines, amino acids, and peptides . These Boc-protected compounds can be easily converted into free amines . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N,N-di-Boc derivatives were observed .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For example, the use of a catalyst can lower the required reaction temperature . Additionally, the reaction can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Boc-(+/-)-aminohex-5-enal typically involves the protection of an amino group with a Boc group followed by the introduction of an aldehyde functional group. One common method involves the reaction of hex-5-en-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) to form N-Boc-hex-5-en-1-amine. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scales. These methods often involve continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-aminohex-5-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then react with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in pyridine.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane for Boc deprotection, followed by reaction with electrophiles such as acyl chlorides or alkyl halides.

Major Products Formed

    Oxidation: N-Boc-(+/-)-aminohex-5-enoic acid.

    Reduction: N-Boc-(+/-)-aminohex-5-en-1-ol.

    Substitution: Various N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Boc-(+/-)-aminohex-5-enal has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of amino acid derivatives and peptides.

    Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel materials with specific functional properties, such as polymers and coatings.

    Biological Studies: Serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-hex-5-en-1-amine: Similar structure but lacks the aldehyde group.

    N-Boc-aminohexanoic acid: Contains a carboxylic acid instead of an aldehyde.

    N-Boc-aminohexanol: Contains a primary alcohol instead of an aldehyde.

Uniqueness

N-Boc-(+/-)-aminohex-5-enal is unique due to the presence of both a Boc-protected amino group and an aldehyde functional group. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The ability to selectively modify either the amino or aldehyde group provides a high degree of synthetic flexibility.

Properties

IUPAC Name

tert-butyl N-(1-oxohex-5-en-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRRVDYWVKZMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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